3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex substitution pattern. Its core structure is based on purine-2,6-dione (a xanthine analog), modified at three key positions:
- Position 3: A methyl group, likely enhancing metabolic stability by blocking oxidation at this site.
- Position 7: A thioethyl chain linked to a phenyl-substituted tetrazole ring, which may improve lipophilicity and binding interactions (e.g., via π-π stacking or hydrogen bonding).
Properties
IUPAC Name |
3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O2S/c1-25-15-14(16(29)21-18(25)30)27(17(20-15)26-9-5-6-10-26)11-12-31-19-22-23-24-28(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,21,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXMGCQUHILLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by a unique structural configuration that incorporates a tetrazole moiety and a pyrrolidine ring. This compound belongs to a class of biologically active molecules that have garnered interest for their potential therapeutic applications, particularly in the fields of neurology and oncology.
Structural Features
The structural composition of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS |
| Functional Groups | Purine core, tetrazole ring, thioether linkage |
| Key Substituents | Methyl group at position 3, pyrrolidine at position 8 |
The presence of the tetrazole group is particularly significant as it enhances the compound's interaction with biological targets due to its nitrogen-rich structure.
Biological Activity
Research indicates that the biological activity of this compound is influenced by its structural components. Notably, compounds containing tetrazole derivatives have been studied for various pharmacological effects:
- Anticholinesterase Activity : Similar tetrazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies on related compounds demonstrated inhibition percentages ranging from 24.38% to 29.56% at different concentrations .
- Protein-Ligand Interactions : The purine core is known for its ability to interact with various proteins involved in cellular signaling pathways. This interaction is critical for developing drugs targeting specific pathways in diseases such as Alzheimer's and cancer .
- Cytotoxicity Studies : Preliminary cytotoxicity evaluations suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. Such findings necessitate further exploration into their mechanisms of action and potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Tetrazole Derivatives : A comprehensive evaluation of various tetrazole derivatives indicated significant anticholinesterase activity, suggesting that modifications in the substituent groups can enhance biological efficacy .
- Synthesis and Evaluation : The synthesis of related purine derivatives has been documented, revealing that specific substitutions can lead to enhanced biological activities, including improved binding affinities for target proteins involved in disease mechanisms .
Comparison with Similar Compounds
(a) Thiophene-Pyrazole Derivatives (Compounds 7a and 7b)
- Structure: Compounds 7a and 7b feature thiophene cores substituted with pyrazole-methanone groups and diamino-cyano or ester functionalities .
- Synthetic Overlap: Both the target compound and 7a/7b incorporate sulfur-containing groups. The use of elemental sulfur and nucleophiles (e.g., malononitrile, ethyl cyanoacetate) in 7a/7b synthesis suggests analogous methods may introduce the thioethyl group in the target compound.
(b) Tetrazole-Containing Compounds
- The phenyl-tetrazole moiety in the target compound is a common bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. This feature is absent in 7a/7b but prevalent in angiotensin II receptor blockers (e.g., losartan).
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis : The target compound’s thioethyl-tetrazole group may require a multi-step synthesis involving tetrazole ring formation (e.g., Huisgen cycloaddition) followed by thiol-alkylation, akin to sulfur incorporation in 7a/7b .
- Activity Gaps: No direct pharmacological data for the target compound are provided in the evidence. By analogy, pyrrolidine and tetrazole groups in kinase inhibitors (e.g., imatinib derivatives) enhance target affinity and solubility.
- Contradictions : While 7a/7b emphasize sulfur-mediated reactivity, the target compound’s purine core prioritizes hydrogen-bonding interactions, suggesting divergent mechanisms of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
